5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]
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Overview
Description
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] is a complex organic compound known for its unique spiro structure, which consists of a fluorene moiety connected to an indeno[2,1-c]carbazole unit. This compound is of significant interest in the field of organic electronics due to its excellent photophysical properties and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] typically involves a multi-step process. One common method includes the cyclization of a precursor compound under specific conditions to form the spiro structure. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism by which 5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] exerts its effects involves interactions with various molecular targets and pathways. In electronic applications, its spiro structure facilitates efficient charge transport and light emission. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in OLEDs and other electronic devices.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spiro compound with applications in organic electronics
Uniqueness
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] stands out due to its unique combination of a fluorene and indeno[2,1-c]carbazole moiety, which imparts superior thermal stability and photophysical properties compared to other spiro compounds .
Biological Activity
5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole] is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and organic electronics. This article reviews the biological activity of this compound, examining its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C31H19N
- CAS Number : 1936530-01-6
The compound features a unique spiro structure that contributes to its electronic properties and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Activity : Several studies have demonstrated that spiro compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from carbazole structures are known to interfere with tyrosine kinase activity, which is crucial for cancer cell signaling and growth .
- Cytotoxic Effects : The cytotoxicity of 5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole] has been investigated in vitro using different cancer cell lines. Preliminary findings suggest that it may induce apoptosis through pathways involving p53 activation and inhibition of epidermal growth factor receptor (EGFR) autophosphorylation .
Study on Cytotoxicity
A study conducted on the cytotoxic effects of related spiro compounds showed that these compounds significantly reduced the viability of retinoblastoma cells (WERI-Rb-1) when tested at varying concentrations. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole] | 10 | 60 |
Control (DMSO) | - | 100 |
Mechanistic Insights
The mechanism by which 5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole] exerts its effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell division.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation has been observed in related studies .
Research Findings
Recent literature highlights several important findings regarding the biological activity of spiro compounds:
- Antifouling Properties : Some derivatives exhibit antifouling activity against marine organisms, suggesting potential applications in marine coatings .
- Photoluminescent Properties : The compound's unique structure also allows for interesting photophysical properties, making it suitable for applications in organic electronics and optoelectronics .
Properties
Molecular Formula |
C31H19N |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
spiro[9-azapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene-14,9'-fluorene] |
InChI |
InChI=1S/C31H19N/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)31(23)25-15-7-3-11-21(25)29-26(31)17-18-28-30(29)22-12-4-8-16-27(22)32-28/h1-18,32H |
InChI Key |
FWCHUYJODVTZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)NC8=CC=CC=C87 |
Origin of Product |
United States |
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